Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dcha
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Overview
Description
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt is a compound with the molecular formula C13H25NO5·C12H23N and a molecular weight of 456.66 . It is an amorphous white powder that is often used in biochemical and pharmaceutical research . This compound is known for its high purity, typically ≥ 99% as determined by High-Performance Liquid Chromatography (HPLC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt involves several steps. The starting material is typically a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group is used to protect the amino group during the synthesis. The synthesis involves the following steps:
Protection: The amino group is protected using the Boc group.
Hydroxylation: Introduction of the hydroxyl group at the desired position.
Methylation: Introduction of the methyl group.
Coupling: Coupling with dicyclohexylamine to form the dicyclohexylammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization and chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the carbonyl group results in the formation of an alcohol .
Scientific Research Applications
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Used in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the specific target. The pathways involved include:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Signal Transduction: The compound can modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid: Without the dicyclohexylammonium salt.
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-hexanoic acid: A similar compound with a different carbon chain length.
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-octanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
Boc-(3S,4S,5S)-4-amino-3-hydroxy-5-methyl-heptanoic acid dicyclohexylammonium salt is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the dicyclohexylammonium salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S,5S)-3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5.C12H23N/c1-6-8(2)11(9(15)7-10(16)17)14-12(18)19-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11,15H,6-7H2,1-5H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-,9-,11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVBGRWCYJGSZ-GRIHUTHFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@H](CC(=O)O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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